N-phenylnitrous Amide

Description

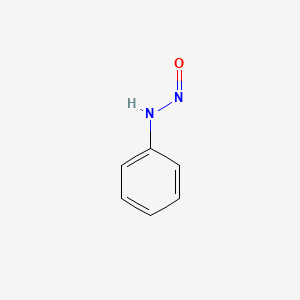

Structure

3D Structure

Properties

IUPAC Name |

N-phenylnitrous amide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c9-8-7-6-4-2-1-3-5-6/h1-5H,(H,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOMFXGDLMRWSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190462 | |

| Record name | Nitrous amide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36966-84-4 | |

| Record name | Nitrous amide, N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036966844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrous amide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for N Phenylnitrous Amide

Established Synthetic Routes to N-Phenylnitrous Amide and Analogues

The core of synthesizing this compound and its analogues lies in the efficient formation of the N-N=O functional group. Various methods have been established, each with its own set of reagents and conditions, to achieve this transformation.

N-Nitrosation Protocols

N-Nitrosation is the most direct and widely employed method for the synthesis of N-nitrosamides. This approach involves the reaction of a suitable amide precursor with a nitrosating agent. The choice of the nitrosating agent and the reaction conditions are critical to ensure high yields and selectivity.

Common nitrosating agents include sodium nitrite (B80452) (NaNO₂) in an acidic medium, which generates nitrous acid (HNO₂) in situ, and organic nitrites like tert-butyl nitrite (TBN). The reaction with sodium nitrite is a classic method, often carried out at low temperatures to prevent the decomposition of the unstable nitrous acid. For instance, the synthesis of N-(2-hydroxyethyl)-N-phenylnitrous amide is achieved by treating 2-(phenylamino)ethan-1-ol with sodium nitrite in the presence of concentrated hydrochloric acid at 5-10 °C researchgate.net. This method is broadly applicable to various secondary amines and amides.

Tert-butyl nitrite offers a milder, metal- and acid-free alternative for N-nitrosation rsc.orgschenautomacao.com.brcardiff.ac.ukresearchgate.net. Reactions with TBN can often be performed under solvent-free conditions, which simplifies the isolation procedure and can lead to excellent yields rsc.orgschenautomacao.com.brcardiff.ac.ukresearchgate.net. The efficiency of TBN has been demonstrated for a wide range of secondary amines, with secondary aryl amines showing particularly good reactivity cardiff.ac.uk. Other nitrosating agents, such as N-nitrososulfonamides, have also been developed for transnitrosation under mild conditions, offering high functional group tolerance chemrxiv.orgamazonaws.com.

The general mechanism for N-nitrosation of a secondary amine or amide involves the electrophilic attack of a nitrosonium ion (NO⁺) or a carrier of it on the nitrogen atom of the substrate nih.gov. The reaction conditions, particularly the pH, play a crucial role in balancing the formation of the nitrosating species and the reactivity of the amine or amide nih.gov.

Table 1: N-Nitrosation Protocols for this compound and Analogues

| Precursor | Nitrosating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-(Phenylamino)ethan-1-ol | Sodium Nitrite / HCl | Water | 5-10 | Not specified | researchgate.net |

| N-Methylaniline | tert-Butyl Nitrite | Solvent-free | Room Temp | Quantitative | cardiff.ac.uk |

| Various secondary amines | tert-Butyl Nitrite | Various/Solvent-free | Room Temp - 45 | High to Quantitative | cardiff.ac.uk |

| N-Hexylaniline | N-Nitrososulfonamide | CH₂Cl₂ | Room Temp | 93 | amazonaws.com |

| 2,6-Diphenylpiperidin-4-one | Sodium Nitrite | Ethanol/Water | 50-60 | Not specified | |

| Indole (B1671886) derivatives | Angeli's Salt | Aqueous buffer (pH 7.4) | Not specified | Not specified | nih.govresearchgate.net |

Metal-Mediated and Related Reaction Approaches

While direct metal-catalyzed N-nitrosation of amides is not a commonly reported route for this compound, metal-mediated reactions are crucial in the synthesis of the precursor N-aryl amides. Various transition metals, including iron, copper, and rhodium, have been employed to catalyze the formation of the amide bond from precursors like nitroarenes. For instance, iron-catalyzed reductive amidation of nitroarenes provides a direct route to N-aryl amides. These methods often utilize a reducing agent in conjunction with the metal catalyst. However, these reactions produce the amide, which would then require a subsequent N-nitrosation step to yield the final this compound. There is a lack of established one-pot metal-catalyzed procedures that directly convert simpler precursors to this compound.

A patent describes a rhodium-catalyzed process for preparing 3-nitroso-substituted indole derivatives from N-nitrosoaniline, indicating a metal-mediated transformation involving a nitroso group, though not directly on an amide google.com.

Direct Hydroxylation and Subsequent Nitrosation Strategies

A plausible synthetic strategy for this compound involves the initial formation of N-phenylhydroxylamine, followed by its nitrosation. N-phenylhydroxylamine can be synthesized by the reduction of nitrobenzene (B124822) using various reducing agents, such as zinc dust in the presence of ammonium (B1175870) chloride.

Once N-phenylhydroxylamine is obtained, it can be subjected to nitrosation to form the N-nitroso derivative. A patent describes a process for synthesizing the ammonium salt of N-nitroso-N-phenylhydroxylamine, a closely related compound, by reacting the precursor with a nitroso ester google.com. The mechanism of N-nitrosation of indoles is also proposed to proceed through a hydroxylamine (B1172632) intermediate, which then reacts with oxygen nih.govresearchgate.net. This suggests that the nitrosation of N-phenylhydroxylamine is a viable route to this compound, although specific and detailed experimental protocols for the parent compound are not extensively documented in readily available literature.

Preparation of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives allows for the modulation of the compound's properties. Substitutions can be introduced on the phenyl ring or at the amide nitrogen, and can include a variety of functional groups, including alkyl, aryl, hydroxyl, and heterocyclic moieties.

Alkyl and Aryl Functionalization at Amide Nitrogen

The introduction of alkyl or aryl groups at the amide nitrogen of this compound can be achieved through the N-alkylation or N-arylation of a suitable precursor. General methods for the N-alkylation of amides often involve the use of alkyl halides or alcohols in the presence of a base or a catalyst rsc.orgresearchgate.net. While specific examples for the direct N-alkylation of this compound are not widely reported, the synthesis of N-alkylated analogues typically starts with an N-alkylated aniline (B41778) precursor which is then nitrosated.

The synthesis of N-aryl derivatives would similarly involve starting with a diarylamine precursor followed by nitrosation. The reactivity of the amide nitrogen in this compound itself towards alkylation or arylation would need to be considered in the context of the existing N-nitroso group, which might influence the reaction's feasibility and outcome.

Hydroxylated and Heterocyclic Derivatives

Hydroxylated derivatives of this compound are of interest, and their synthesis has been reported. A key example is the preparation of N-(2-hydroxyethyl)-N-phenylnitrous amide from 2-(phenylamino)ethan-1-ol through N-nitrosation with sodium nitrite in an acidic medium researchgate.net. The presence of the hydroxyl group can influence the compound's solubility and potential for further functionalization. Other hydroxylated analogues, such as N-(4-hydroxyphenyl)-N-methyl-nitrous amide and N-(2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl)-N-(4-hydroxyphenethyl)nitrous amide, have also been documented chemicalbook.com.

The synthesis of heterocyclic derivatives of this compound can be approached by starting with a precursor that already contains the heterocyclic moiety. For example, the N-nitrosation of 2,6-diphenylpiperidin-4-one yields the corresponding N-nitroso derivative . Similarly, N-nitrosoindoles can be formed from indole precursors nih.govresearchgate.net. A patent also describes the synthesis of 3-nitroso-substituted indole derivatives using a rhodium catalyst google.com. These examples demonstrate that the N-nitrosation reaction is applicable to precursors containing heterocyclic rings.

Table 2: Synthesis of Substituted this compound Derivatives

| Derivative Type | Precursor | Reagents/Conditions | Product | Reference |

| Hydroxylated | 2-(Phenylamino)ethan-1-ol | NaNO₂, conc. HCl, H₂O, 5-10 °C | N-(2-hydroxyethyl)-N-phenylnitrous amide | researchgate.net |

| Hydroxylated | N-Methyl-4-aminophenol | Not specified | N-(4-hydroxyphenyl)-N-methyl-nitrous amide | chemicalbook.com |

| Heterocyclic | 2,6-Diphenylpiperidin-4-one | NaNO₂, Ethanol/Water, 50-60 °C | N-Nitroso-2,6-diphenylpiperidin-4-one | |

| Heterocyclic | Indole derivatives | Angeli's Salt, O₂, pH 7.4 | N-Nitrosoindoles | nih.govresearchgate.net |

| Heterocyclic | N-Nitrosoaniline | Acyl sulfur ylide, Rhodium catalyst, Ag salt, Protic acid | 3-Nitroso-substituted indole derivative | google.com |

Elucidation of this compound Formation as Process Impurities

The presence of this compound as an impurity is primarily linked to the reaction between a nitrosatable amine and a nitrosating agent. These components can be intentionally used as reagents or can be present as impurities in starting materials, solvents, or reagents, leading to the unintended formation of N-nitroso compounds.

Pathways in Organic Synthesis and Pharmaceutical Manufacturing

The principal pathway for the formation of this compound is the N-nitrosation of aniline or its derivatives. This reaction typically occurs under acidic conditions where a nitrite source, such as sodium nitrite, is converted to a more potent nitrosating species.

The generally accepted mechanism involves the following steps:

Formation of the Nitrosating Agent: In an acidic medium, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂). Further protonation and loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺). Other potential nitrosating agents include dinitrogen trioxide (N₂O₃) and nitrosyl halides (XNO), which can form in the reaction mixture.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of an aniline derivative (a secondary aromatic amine in the case of substituted N-phenylnitrous amides) acts as a nucleophile and attacks the electrophilic nitrosonium ion.

Deprotonation: The resulting intermediate is then deprotonated, typically by a weak base such as water, to yield the stable this compound.

This pathway is a common side reaction in processes where aniline derivatives and nitrites are present, even in trace amounts. For instance, in the synthesis of azo dyes, where diazotization of aromatic amines is a key step, residual aniline and nitrous acid can lead to the formation of this compound.

A specific example of the formation of a related impurity, N-(2-hydroxyethyl)-N-phenylnitrous amide, has been documented during the production of the anticoagulant drug Rivaroxaban. researchgate.net In this case, the precursor 2-(Phenylamino)ethan-1-ol reacts with sodium nitrite in the presence of concentrated hydrochloric acid at a controlled temperature of 5-10 °C to form the N-nitrosamine impurity. researchgate.net

Influence of Precursor Structures and Reaction Environment

The rate and extent of this compound formation are significantly influenced by the structure of the amine precursor and the surrounding reaction conditions.

Precursor Structures:

The susceptibility of an aniline derivative to N-nitrosation is dependent on the electronic properties of the substituents on the aromatic ring. Electron-donating groups on the aniline ring increase the nucleophilicity of the amine nitrogen, thereby accelerating the rate of nitrosation. Conversely, electron-withdrawing groups decrease the nucleophilicity and slow down the reaction.

The nature of the substituent on the nitrogen atom also plays a role. Secondary aromatic amines are direct precursors to N-nitroso compounds. While primary aromatic amines like aniline primarily undergo diazotization, they can also form N-nitrosoanilines under certain conditions, which can then rearrange. Tertiary aromatic amines can also undergo nitrosation, often through more complex pathways.

Table 1: Effect of Aniline Precursor Structure on N-Nitrosation

| Aniline Precursor | Substituent on Ring | Electronic Effect | Expected Reactivity towards N-Nitrosation |

|---|---|---|---|

| Aniline | -H | Neutral | Baseline |

| p-Toluidine | -CH₃ | Electron-donating | Increased |

| p-Anisidine | -OCH₃ | Strongly electron-donating | Significantly increased |

| p-Chloroaniline | -Cl | Electron-withdrawing | Decreased |

| p-Nitroaniline | -NO₂ | Strongly electron-withdrawing | Significantly decreased |

Reaction Environment:

The reaction environment is a critical determinant in the formation of this compound. Key factors include:

pH: The nitrosation of amines is highly pH-dependent. The reaction is typically favored in acidic conditions, which are necessary for the formation of the active nitrosating species from nitrite. However, at very low pH, the amine precursor can become protonated, rendering it non-nucleophilic and thus inhibiting the reaction. The optimal pH for nitrosation therefore represents a balance between the formation of the nitrosating agent and the availability of the unprotonated amine.

Temperature: The rate of nitrosation generally increases with temperature. However, nitrosating agents and some N-nitroso compounds can be unstable at higher temperatures. Therefore, many nitrosation reactions are carried out at low temperatures (e.g., 0-10 °C) to control the reaction rate and prevent degradation of the product.

Solvent: The polarity of the solvent can influence the reaction rate. For instance, the nitrosation of N-benzylpivalamides has been observed to be faster in more polar solvents.

Presence of Catalysts and Inhibitors: The reaction can be catalyzed by certain nucleophiles, such as halide ions (Br⁻, Cl⁻), which can form more reactive nitrosyl halides. Conversely, substances that can scavenge nitrous acid or nitrosonium ions, such as ascorbic acid or α-tocopherol, can inhibit the formation of N-nitrosamines.

Table 2: Influence of Reaction Conditions on the Formation of this compound

| Reaction Parameter | Condition | Effect on this compound Formation | Rationale |

|---|---|---|---|

| pH | Strongly Acidic (pH < 1) | Decreased | Protonation of the amine precursor reduces its nucleophilicity. |

| Moderately Acidic (pH 2-4) | Optimal | Sufficient formation of the nitrosating agent (NO⁺) while a significant fraction of the amine remains unprotonated. | |

| Neutral/Alkaline (pH > 7) | Significantly Decreased | Limited formation of the active nitrosating species from nitrite. | |

| Temperature | Low (0-10 °C) | Controlled Rate | Often used to manage the exothermic reaction and prevent degradation of reactants and products. |

| Elevated | Increased Rate | Higher kinetic energy, but may lead to instability of nitrosating agents and N-nitroso compounds. | |

| Solvent Polarity | High | Generally Increased Rate | Can stabilize charged intermediates in the reaction pathway. |

| Low | Generally Decreased Rate | Less stabilization of charged intermediates. | |

| Additives | Halide Ions (e.g., Cl⁻, Br⁻) | Catalytic | Formation of more reactive nitrosyl halides (e.g., NOCl). |

| Nitrite Scavengers (e.g., Ascorbic Acid) | Inhibitory | Removes the nitrosating agent from the reaction mixture. |

Reactivity Profiles and Mechanistic Elucidations of N Phenylnitrous Amide

N-Phenylnitrous Amide in Organic Transformations

This compound serves as a valuable participant and intermediate in several key organic reactions, including the transfer of nitroso groups, complexation with metals, and the formation of new chemical bonds.

Nitrosation is the process of converting a compound into a nitroso derivative containing the R-NO group. wikipedia.org This typically occurs through the reaction of a nucleophile with a nitrosating agent. In acidic conditions, nitrous acid forms the highly electrophilic nitrosonium ion (NO⁺), which is readily attacked by nucleophiles like amines to form N-nitrosamines. wikipedia.orglibretexts.org

Transnitrosation is the transfer of a nitroso group from one molecule to another. N-nitroso compounds, such as this compound, can act as nitrosating agents themselves in these reactions. wikipedia.org For example, S-nitrosothiols can be formed via S-transnitrosation, which is the exchange of an -NO group between sulfur atoms. nih.gov Studies have shown that a solid-phase S-nitrosothiol reagent can rapidly transfer its -NO group to glutathione (B108866) and cysteine in a pH-dependent manner. nih.gov This demonstrates the principle of transnitrosation, where a pre-formed nitroso compound serves as the donor. The equilibrium of these reactions can be driven in a desired direction, allowing for the formation of various nitroso derivatives from others. wikipedia.org

The amide group can participate in the complexation of metal ions. Certain divalent metal ions, notably Copper(II) and Nickel(II), are known to coordinate with the amide group by first promoting the deprotonation of the amide nitrogen. nih.gov The pKa of an amide proton is typically high (in the range of 15-18), but complexation with these metals can significantly lower it, allowing deprotonation and binding of the amide nitrogen at a relatively low pH (pH > 6.0 for Cu(II)). nih.gov

The coordination often begins with the metal ion anchoring to another site on the molecule, such as a histidine imidazole (B134444) ring. nih.gov At a higher pH, the metal then induces the deprotonation of a nearby amide nitrogen, forming a stable chelate ring. nih.gov This stepwise coordination can continue along a peptide chain. nih.gov However, not all metal ions are capable of this. Studies suggest that while theoretically possible, it is highly unlikely that Zinc(II) or Iron(II) can induce amide deprotonation and binding under typical experimental conditions, as they prefer to coordinate with other available sites or deprotonate coordinated water molecules. nih.gov

Table 2: Metal Ion Interaction with Amide Groups An interactive table summarizing the ability of different divalent metal ions to induce amide deprotonation and coordination.

| Metal Ion | Amide Deprotonation & Binding | Typical pH for Coordination | Notes | Source |

|---|---|---|---|---|

| Copper(II) | Yes | > 6.0 | Forms stable chelate rings. | nih.gov |

| Nickel(II) | Yes | > 9.5 | Known to lower the amide pKa. | nih.gov |

| Zinc(II) | Unlikely | N/A | Prefers tetrahedral geometry with other ligands. | nih.gov |

N-nitroso amides can serve as crucial, albeit transient, intermediates in reactions that lead to the formation of new, selective chemical bonds. A key example is in the rearrangement of certain hydrazonyl bromides to form amide bonds, a fundamental linkage in peptides and numerous pharmaceuticals. nih.gov In one such pathway, the cyclization of a nitrile imine derived from an N-2-nitrophenyl hydrazonyl bromide leads to an intermediate nitroso species. nih.gov This species then undergoes further rearrangement to generate an N-hydroxybenzotriazole activated ester in situ. This activated ester is a highly useful species for forming amide bonds with amines, a process that avoids the need for external, and potentially hazardous, coupling reagents. nih.gov This methodology highlights the role of a nitroso-amide-like structure as a pivotal, short-lived intermediate that enables a powerful and mild amidation reaction. nih.gov

Pathways Leading to Azo Compound Formation

The formation of aromatic azo compounds, characterized by the -N=N- functional group, from precursors related to this compound often involves a series of reduction and condensation steps. While direct synthesis from this compound is not the most common pathway, related mechanisms involving nitroaromatic compounds provide a clear model for how such transformations can occur. A key intermediate in these pathways is N-phenylhydroxylamine, which can be formed from the reduction of nitrosobenzene (B162901). mdpi.com

Under certain conditions, particularly with catalytic systems, nitroaromatics are reduced first to nitrosobenzene and then to N-phenylhydroxylamine. mdpi.com This N-phenylhydroxylamine can then react with another molecule, such as nitrosobenzene, or undergo further reactions that lead to the formation of an azo or azoxy linkage. For instance, one proposed mechanism involves the condensation of N-phenylhydroxylamine with an aniline (B41778) derivative, which could be formed from the complete reduction of the starting nitro compound. mdpi.com The reaction pathway is highly dependent on the reaction conditions, such as the catalyst used and the pH of the system. mdpi.com For example, under basic conditions, the hydrogenation of nitrobenzene (B124822) can be directed towards the formation of azo compounds. mdpi.com

Another relevant pathway is the classical diazotization-coupling reaction. In this process, an aromatic amine is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). nih.govunb.ca This highly reactive diazonium salt then couples with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline, to form the stable azo dye. nih.gov This highlights the importance of nitrogen-nitrogen bond formation in the synthesis of azo compounds, a core feature of the reactivity of nitrous amide derivatives.

Table 1: Key Intermediates and Conditions in Azo Compound Formation

| Precursor/Intermediate | Reagents/Conditions | Resulting Functional Group | Source(s) |

|---|---|---|---|

| Nitroaromatics | H₂, Catalysts (e.g., Co-Nx) | Aniline or Azo Compound | mdpi.com |

| Nitrobenzene | Hydrogen, Palladium Nanoparticles | Nitrosobenzene, N-phenylhydroxylamine | mdpi.com |

| Aromatic Amine | Sodium Nitrite, HCl | Diazonium Salt (-N₂⁺) | nih.govunb.ca |

| Diazonium Salt | Electron-rich Aromatic (e.g., Phenol) | Azo Compound (-N=N-) | nih.gov |

Mechanisms of Nitric Oxide Release from Nitrous Amide Derivatives

Nitrous amide derivatives are part of a broader class of nitric oxide (NO) donor molecules, which are designed to release NO under specific physiological or external triggers. The release mechanism is critical to their function and can be initiated by factors such as heat, light, or chemical reaction.

A primary mechanism for NO release from related S-nitrosothiol compounds, such as S-nitroso-N-acetylpenicillamine (SNAP), is the thermal decomposition of the S-NO bond. nih.gov This process results in the formation of a disulfide species and a free NO molecule. nih.gov A similar homolytic cleavage of the N-NO bond in a nitrous amide derivative would yield a nitrogen-centered radical and a free nitric oxide radical.

In more complex systems, NO release can be a multi-step process. For example, a hydrophobic NO photodonor containing both nitroso and nitro groups has been shown to release NO in a stepwise manner upon blue light excitation. nih.gov The first step involves the photorelease of NO from the nitroso (-NO) functionality, followed by a second release from the nitro (-NO₂) group. nih.gov The release can be precisely controlled by the application of light, stopping in the dark and restarting upon illumination. nih.gov

Another pathway for the biological action of NO donors involves the initial oxidation of NO to dinitrogen trioxide (N₂O₃), also known as nitrous anhydride. nih.gov This reactive nitrogen species can then react with other biological molecules, such as sulfhydryl groups on proteins, to propagate the biological signal. nih.gov

Table 2: Mechanisms of Nitric Oxide (NO) Release

| Donor Type/Compound | Trigger | Mechanism | Key Features | Source(s) |

|---|---|---|---|---|

| S-nitroso-N-acetylpenicillamine (SNAP) | Thermal | Decomposition of S-NO bond | Forms disulfide and free NO | nih.gov |

| Photodonor with Nitroso and Nitro groups | Blue Light | Stepwise photorelease | Releases two NO molecules sequentially | nih.gov |

| General NO Donors | Oxidation | Formation of N₂O₃ | Reacts with other biological molecules | nih.gov |

Enzymatic and Biocatalytic Transformations of this compound

Microbial Degradation Pathways (e.g., Azo Dye Decolorization Byproducts)

This compound and structurally similar compounds can be byproducts of the microbial degradation of azo dyes. Azo dyes are a major class of synthetic colorants used in various industries, and their release into the environment is a significant concern. mdpi.com Microorganisms have evolved enzymatic systems to break down these complex molecules, a process often referred to as decolorization. nih.govnih.gov

The crucial first step in the microbial degradation of azo dyes is the reductive cleavage of the azo bond (-N=N-). mdpi.comnih.gov This reaction breaks the chromophore of the dye, leading to its decolorization, and results in the formation of aromatic amines, which are often colorless but can be toxic and carcinogenic. mdpi.comnih.gov This process is typically carried out by a class of enzymes called azoreductases under anaerobic or microaerophilic conditions. mdpi.comnih.gov The aromatic amines produced are then typically mineralized further under aerobic conditions. mdpi.com The degradation process is influenced by several factors, including pH, temperature, oxygen levels, and the presence of other carbon and nitrogen sources. mdpi.com

Enzyme-Mediated Reduction and Deamination Processes

The enzymatic breakdown of azo dyes and their byproducts involves specific enzyme classes. The primary enzymes responsible for the initial decolorization step are azoreductases. nih.govnih.gov These enzymes catalyze the transfer of electrons to the azo bond, leading to its reduction and cleavage. mdpi.com

Following the initial reduction, the resulting aromatic amines can undergo further transformations. Deamination, the removal of an amine group (-NH₂), is a key step in the further degradation of these intermediates. While the specific enzymes involved in the deamination of every aromatic amine byproduct are varied, this process is a common strategy in microbial metabolism to break down nitrogen-containing organic compounds.

In a different context, enzymes are also used for the synthesis of amides. Amide bond synthetase (ABS) enzymes, for example, catalyze the formation of amide bonds, typically by activating a carboxylic acid at the expense of ATP. nih.govnih.gov This highlights the ability of enzymes to mediate both the formation and, in reverse, the cleavage of amide linkages, which would be relevant to the breakdown of this compound.

Investigation of Self-Redox Mechanisms in Degradation Systems

In some complex chemical systems involving azo dye derivatives, unexpected redox reactions have been observed. For example, an unprecedented redox-cyclization reaction of certain naphthol-derived azo dyes has been discovered during alkylation reactions. manchester.ac.uk This suggests that under certain chemical conditions, the azo compound or its intermediates can participate in intramolecular or intermolecular redox processes that are not part of the primary expected reaction pathway. manchester.ac.uk While not a direct enzymatic process, such self-redox mechanisms could play a role in the abiotic degradation or transformation of these compounds in complex environmental or industrial systems, potentially leading to the formation of novel heterocyclic structures. manchester.ac.uk

Table 3: Enzymes and Processes in Biotransformation

| Process | Enzyme Class | Function | Substrate/Product | Source(s) |

|---|---|---|---|---|

| Azo Dye Decolorization | Azoreductases | Reductive cleavage of the azo bond (-N=N-) | Azo Dye → Aromatic Amines | mdpi.comnih.govnih.gov |

| Azo Dye Degradation | Laccases | Non-specific oxidation of phenolic groups | Azo Dye → Phenolic Compounds | mdpi.com |

| Amide Bond Synthesis | Amide Bond Synthetase (ABS) | ATP-dependent amide bond formation | Carboxylic Acid + Amine → Amide | nih.govnih.gov |

Computational and Theoretical Chemistry Investigations of N Phenylnitrous Amide

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical calculations are fundamental to predicting the intrinsic properties of a molecule. These first-principles methods provide detailed information about electron distribution, orbital energies, and molecular geometry. nih.gov

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of chemical systems due to its balance of accuracy and computational efficiency. rsc.orgarabjchem.org DFT calculations can optimize the three-dimensional structure of N-phenylnitrous amide, providing precise data on bond lengths, bond angles, and dihedral angles. arabjchem.orgals-journal.com

For related N,N-diacylaniline derivatives, DFT calculations at the B3LYP/6-31G* level have been used to determine ground state geometries and vibrational frequencies. arabjchem.org Such studies show that steric effects, for instance from substituents on the phenyl ring, can cause significant twisting of the aromatic ring relative to the amide plane. arabjchem.org Applying this methodology to this compound would elucidate how the phenyl ring and the nitrous amide group are oriented with respect to each other. Furthermore, DFT is used to calculate fundamental parameters like molecular orbital energies, geometric configurations, and vibrational frequencies, which are essential for analyzing structure-activity relationships. nih.govresearchgate.net

Derived from the electronic structure, reactivity descriptors are crucial for predicting how a molecule will behave in a chemical reaction. These descriptors are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comnih.gov The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net

For this compound, these descriptors would identify the most likely sites for nucleophilic and electrophilic attack. The nitrogen and oxygen atoms of the nitroso group are expected to be key sites of reactivity. Quantum chemical calculations help quantify thermodynamic and kinetic parameters of reaction pathways, providing physics-based information on reaction profiles. nih.gov

Table 1: Key Electronic Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Represents the electron-donating ability of a molecule. Higher energy indicates a better nucleophile. |

| LUMO Energy (ELUMO) | - | Represents the electron-accepting ability of a molecule. Lower energy indicates a better electrophile. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. nih.govresearchgate.net |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. researchgate.net |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. researchgate.net |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the global electrophilic power of a molecule. researchgate.net |

Molecular Conformation and Dynamics Analysis

The three-dimensional shape and flexibility of a molecule are critical to its function and reactivity. Computational methods can map the potential energy surface to identify stable conformations and the energy barriers that separate them.

The bond between the carbonyl carbon and the nitrogen in amides has significant double-bond character due to resonance. libretexts.orgmontana.edu This restricts rotation, leading to the existence of rotational isomers (rotamers) and a substantial energy barrier between them. libretexts.orgnih.gov For N,N-dimethylformamide, this barrier is approximately 23 kcal/mol. nih.gov Dynamic NMR spectroscopy, in conjunction with theoretical calculations, is a primary tool for measuring these rotational barriers. libretexts.orgnih.gov

For this compound, rotation around the N-N bond and the N-phenyl bond would define its conformational landscape. Theoretical calculations, such as those using DFT, can determine the energy difference between the ground state and the transition state for rotation, thereby quantifying the activation energy. biomedres.us For example, the activation enthalpy for rotation in isonicotinamide (B137802) was measured to be +14.1 ± 0.2 kcal/mol, highlighting the significant energy required for this conformational change.

Conformational analysis aims to identify all stable three-dimensional arrangements of a molecule and their relative energies. For this compound and its derivatives, key conformational questions involve the planarity of the amide group and the orientation of the phenyl ring. In related N,N-diacylanilines, DFT calculations have shown that the amide and aryl planes are often twisted significantly out of plane with one another. arabjchem.org

The specific conformation is influenced by a balance of electronic and steric effects. In N-aryl amides, the π-electron density of the aromatic ring can influence its preferred orientation relative to the amide plane. 50megs.com Computational studies on N-nitrosamides would reveal the most stable conformers of this compound, providing insight into how its shape influences its interactions with other molecules.

Simulation and Prediction of this compound Reaction Mechanisms

Computational chemistry is invaluable for elucidating reaction mechanisms by mapping the entire reaction pathway, including intermediates and transition states. researchgate.netresearchgate.net This is particularly useful for understanding the reactivity of compounds like N-nitrosamides, which can be unstable. usp.org

N-nitrosamides are known to be reactive and can act as alkylating agents without metabolic activation. usp.orgwikipedia.org Theoretical studies on the decomposition of N-nitroso ureas, a related class, show the formation of diazonium and carbenium ions, which are highly reactive electrophilic species. wikipedia.org A similar computational investigation of this compound could predict its decomposition products and the associated energy barriers. For instance, theoretical studies on the gas-phase nitrosation of secondary amines suggest a free radical mechanism involving hydrogen abstraction to form an aminyl radical, which is then quenched by nitric oxide. researchgate.net The Fischer-Hepp rearrangement, an acid-catalyzed intramolecular rearrangement of N-nitrosoanilines to C-nitrosoanilines, is another reaction pathway that could be modeled computationally to understand its mechanism and kinetics. sci-hub.se Such simulations provide a molecular-level understanding that is often difficult to obtain through experimental means alone.

Computational Modeling of Photochemical Reactions

Computational studies on nitrosamines have been instrumental in elucidating the mechanisms of their photochemical degradation. These investigations typically employ quantum mechanical calculations to map out potential energy surfaces of excited states and identify the most probable dissociation pathways upon absorption of UV light.

Research on simple nitrosamines like N-nitrosodimethylamine (NDMA) has revealed several key photochemical degradation routes. nih.gov Upon UV irradiation, NDMA can undergo homolytic cleavage of the N-N bond, leading to the formation of an aminium radical and a nitric oxide radical. nih.gov Another pathway involves the heterolytic photocleavage of the N-N bond, which is often facilitated by water molecules in aqueous solutions, resulting in the formation of dimethylamine (B145610) and nitrous acid. nih.gov In the presence of oxygen, a third pathway can lead to the formation of N-methylidenemethylamine, a nitric oxide radical, and a superoxide (B77818) anion radical. nih.gov

The principles of nitrosamine (B1359907) degradation by photochemical means have been well-described, with the process efficiently and irreversibly breaking down these compounds into parent amines and nitrogen gas (N₂) or nitrous oxide (N₂O) under acidic conditions with an HNO₂ scavenger. nih.gov

Table 1: Calculated and Experimental Absorption Maxima for Related Compounds

| Compound | Computational Model | Calculated λmax (nm) | Experimental λmax (nm) | Reference |

| cis-styryl-thiophene benzylamines | (CPCM)TD-CAM-B3LYP/6–31++G(d) | ~325 | ~325 | mdpi.com |

| trans-styryl-thiophene benzylamines | (CPCM)TD-CAM-B3LYP/6–31++G(d) | ~340 | ~355 | mdpi.com |

Note: This table presents data for related styryl-thiophene benzylamines to illustrate the application of computational models in predicting UV-Vis absorption, as direct data for this compound is unavailable.

Theoretical Investigations of Enzyme-Substrate Interactions

The biological activity of nitrosamines is intrinsically linked to their metabolic activation by enzymes, primarily the cytochrome P450 (CYP) superfamily. Theoretical investigations, including molecular docking, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM) studies, have provided profound insights into these interactions.

Molecular docking and MD simulations have been employed to study the interaction of various nitrosamines with CYP isoforms, such as CYP2A13. heraldopenaccess.us These studies help to elucidate the binding mechanisms and identify key amino acid residues within the enzyme's active site that are crucial for substrate recognition and binding. heraldopenaccess.us For instance, simulations have shown how the stability of the enzyme-ligand complex is maintained through a network of intermolecular interactions. heraldopenaccess.us The binding of the anticonvulsant drug carbamazepine (B1668303) to CYP3A4 and CYP3A5, which is crucial for its metabolism, has been investigated using MD simulations to understand the detailed interaction mechanisms at an atomic level. mdpi.com

Quantum mechanical calculations have been pivotal in assessing the carcinogenic potency of different nitrosamines by determining the activation energies for various metabolic pathways. nih.govusp.org A key initial step in the metabolic activation of many nitrosamines is α-hydroxylation, a reaction catalyzed by CYP enzymes. nih.gov QM studies have calculated the activation energies for this step, as well as for subsequent reactions like the formation of diazonium intermediates and their reaction with DNA bases. nih.govusp.org These computational approaches have proven valuable in predicting the carcinogenic potential of novel nitrosamine drug substance-related impurities where experimental data is lacking. nih.govusp.org

Ab initio calculations have also been used to explore the transition structures involved in the formation and metabolism of nitrosamines, shedding light on the stability of various intermediates and the energy barriers for different reaction pathways. rsc.orgpsu.edu These studies have considered the effects of protonation and the influence of substituents on the reaction mechanisms. rsc.orgpsu.edu

While these studies have not focused specifically on this compound, the general principles of nitrosamine metabolism by CYP enzymes are well-established. It is highly probable that this compound is also a substrate for CYP enzymes and undergoes metabolic activation through similar pathways, including α-hydroxylation of the phenyl ring or the amino group, leading to the formation of reactive intermediates capable of interacting with cellular macromolecules like DNA. The formation of DNA adducts from the metabolites of the fungicide ortho-phenylphenol, a related compound, has been confirmed, and the mechanism of adduct formation has been proposed to involve nucleophilic attack by deoxyguanosine on an electrophilic metabolite. nih.gov

Table 2: Key Interactions in Nitrosamine-Enzyme Complexes from Computational Studies

| Nitrosamine/Ligand | Enzyme | Key Interacting Residues | Computational Method | Reference |

| NAB and NAT | CYP2A13 | Not specified in abstract | Molecular Docking, MD simulations | heraldopenaccess.us |

| Carbamazepine | CYP3A4, CYP3A5 | Isoform-specific interactions | Molecular Dynamics (MD) | mdpi.com |

Note: This table highlights examples of computational studies on enzyme-substrate interactions for nitrosamine-related compounds, as direct data for this compound is not available.

Advanced Spectroscopic and Analytical Characterization of N Phenylnitrous Amide

Structural Elucidation Techniques

Structural elucidation is accomplished through the synergistic use of several spectroscopic methods, each providing unique insights into the molecule's atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of N-phenylnitrous amide by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number, connectivity, and environment of protons. The protons on the phenyl group are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. libretexts.org The specific chemical shifts and splitting patterns of these aromatic protons are influenced by the electronic effects of the attached N-N=O group. The N-H proton of the amide, if present and observable, would likely appear as a broad signal, with a chemical shift that is highly dependent on solvent and concentration due to hydrogen bonding. nih.govlibretexts.org In polar solvents like DMSO, this N-H signal can shift significantly downfield. nih.govresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The phenyl group carbons typically resonate in the range of 110-150 ppm. youtube.comoregonstate.edu The carbon atom directly attached to the nitrogen (C1) is expected to be influenced by the electronegativity of the nitrogen atoms. Quaternary carbons, those without attached hydrogens, generally show weaker signals. youtube.com The chemical shifts provide a fingerprint of the carbon skeleton of the molecule.

Based on data from analogous N-nitroso aniline (B41778) compounds, the following chemical shifts can be predicted for this compound. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| Phenyl H (ortho, meta, para) | ¹H | 7.2 - 7.8 | Complex multiplet pattern expected. |

| N-H | ¹H | Variable (e.g., >10 ppm in DMSO) | Shift and broadening are solvent-dependent. nih.govresearchgate.net |

| Phenyl C1 (ipso) | ¹³C | ~140 - 145 | The carbon attached to the nitrogen group. |

| Phenyl C (ortho, meta, para) | ¹³C | ~120 - 130 | Aromatic carbons. oregonstate.edu |

| Carbonyl (in related amides) | ¹³C | ~165 - 190 | For comparison with standard amide structures. oregonstate.edu |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. These methods measure the vibrational frequencies of bonds within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying characteristic stretching and bending vibrations. Key absorptions for this compound would include:

N-H Stretch: For secondary amides, a single N-H stretching band is typically observed around 3300-3500 cm⁻¹. libretexts.orgmasterorganicchemistry.com Its position and broadness are indicative of hydrogen bonding. libretexts.org

Aromatic C-H Stretch: Absorption just above 3000 cm⁻¹ is characteristic of C-H bonds on the phenyl ring. libretexts.org

N=O Stretch: The nitroso group (N=O) stretch is a strong absorption typically found in the 1450-1600 cm⁻¹ region.

Aromatic C=C Stretch: Medium intensity peaks in the 1400-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the benzene (B151609) ring. libretexts.org

C-N Stretch: This vibration appears in the fingerprint region of the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. The symmetric vibrations of the phenyl ring are often strong in the Raman spectrum.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H | Stretch | 3300 - 3500 | Medium, can be broad libretexts.org |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium libretexts.org |

| N=O (Nitroso) | Stretch | 1450 - 1600 | Strong |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium to weak libretexts.org |

| Aromatic C-H | Out-of-plane bend | 675 - 900 | Strong libretexts.org |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The molecular weight of this compound (C₆H₆N₂O) is 122.12 g/mol . smolecule.compharmaffiliates.com

Under electron impact (EI) or electrospray ionization (ESI), the molecule is ionized to form a molecular ion ([M]⁺ or [M+H]⁺). This ion then undergoes fragmentation into smaller, characteristic ions. For amides, a common fragmentation pathway is the cleavage of the amide bond. unl.ptnih.govrsc.org For aromatic nitrosamines, key fragmentation events include:

Loss of the nitroso group (•NO), resulting in a fragment ion.

Cleavage of the N-N bond.

Fragmentation of the phenyl ring.

Table 3: Potential Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Formula | Notes |

| 122 | [C₆H₆N₂O]⁺ | Molecular Ion | The intact ionized molecule. smolecule.com |

| 92 | [C₆H₆N]⁺ | [M - NO]⁺ | Loss of the nitroso group. |

| 77 | [C₆H₅]⁺ | [M - N₂HO]⁺ | Loss of the nitrous amide group, forming a phenyl cation. nih.gov |

While a specific crystal structure for this compound is not available in the provided search results, analysis of related amide structures reveals key expected features. osu.edu The amide functional group is known to be planar due to resonance between the nitrogen lone pair and the carbonyl group (or in this case, the nitroso group). X-ray analysis would confirm the planarity of the C-N-N=O unit and determine the rotational angle (dihedral angle) between this plane and the plane of the phenyl ring. It would also reveal intermolecular interactions, such as hydrogen bonding involving the N-H and N=O groups, which dictate the crystal packing. In related compounds, N-H bond lengths are typically measured to be around 1.03 Å. osu.edu

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for isolating this compound from complex mixtures and for its precise quantification, which is critical in quality control and impurity profiling.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, quantification, and purity assessment of non-volatile and thermally sensitive compounds like this compound. The method's high resolution and sensitivity make it ideal for detecting trace levels of such compounds.

A reversed-phase HPLC (RP-HPLC) method is typically employed, where a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Detection is commonly achieved using a UV detector, as the phenyl and nitroso groups are chromophores, or more definitively with a mass spectrometer (LC-MS). LC-MS/MS methods have been developed for the nanogram-level quantification of structurally similar nitrosamine (B1359907) impurities in pharmaceutical products. acs.org

Table 4: Example HPLC Conditions for Nitrosamine Analysis

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 4.6 x 150 mm, 3.5 µm) | Provides a non-polar stationary phase for reversed-phase separation. |

| Mobile Phase | Gradient of Acetonitrile and Water/Formic Acid | The gradient allows for the effective elution of compounds with varying polarities. |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation. |

| Column Temperature | 25 - 40 °C | Ensures reproducible retention times. |

| Detector | UV-Vis or Mass Spectrometer (MS) | UV detection is suitable for screening; MS provides higher sensitivity and specificity. acs.org |

| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system. |

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) stands as a premier technique for the trace analysis of N-nitrosamine impurities in various products. While specific application notes for this compound are not extensively detailed in publicly available literature, the methodology's application to structurally similar compounds, such as N-methyl-N-nitrosoaniline (NMA), demonstrates its suitability. researchgate.netmdpi.com The technique offers exceptional sensitivity and specificity, with limits of quantification often reaching parts-per-billion (ppb) and even sub-ppb ranges. researchgate.net

The principle involves the rapid separation of the analyte from the sample matrix using a UHPLC system, which employs columns with small particle sizes to achieve high resolution and speed. The separated analyte then enters the mass spectrometer, where it is ionized, fragmented, and detected. The use of Multiple Reaction Monitoring (MRM) mode allows for highly selective detection, where a specific precursor ion of the target compound is selected and fragmented to produce a characteristic product ion. This precursor-to-product ion transition is unique to the analyte, minimizing matrix interference and ensuring reliable quantification at trace levels. Studies on related nitrosamines have successfully used this approach for kinetic analysis and impurity monitoring. mdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds, including N-nitrosamines like this compound. basciences.comgoogle.com Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have established methods, like EPA Method 521, which utilize GC coupled with tandem mass spectrometry (GC-MS/MS) for the detection of volatile nitrosamines in drinking water at low nanogram-per-liter (ng/L) concentrations. nih.govmit.edu

In a typical GC-MS analysis, the sample is injected into a heated port, where the compound is vaporized and carried by an inert gas through a chromatographic column. The column separates components of the mixture based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer for detection. For N-methyl-N-nitrosoaniline, a closely related compound, the main library of the National Institute of Standards and Technology (NIST) reports characteristic mass-to-charge ratio (m/z) peaks at 106 (top peak) and 77. nih.gov

A critical consideration in the GC-MS analysis of nitrosamines is the potential for thermal degradation. The high temperatures used in the GC injector port can sometimes cause certain precursor compounds within the sample matrix to degrade and form nitrosamines, leading to an overestimation of the impurity. basciences.com Therefore, method development must carefully consider injection temperature and technique to ensure that the results accurately reflect the sample's true composition.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an invaluable, simple, and rapid technique for qualitatively monitoring the progress of chemical reactions, including those involving this compound intermediates. rsc.org It allows chemists to quickly assess the consumption of starting materials and the formation of products.

For the analysis of N-nitrosoaniline intermediates, the procedure typically involves spotting a small amount of the reaction mixture onto a TLC plate, which is commonly a sheet of aluminum coated with silica (B1680970) gel (e.g., Merck DC Kieselgel 60 F-254). rsc.orgacs.orgrsc.org The plate is then placed in a sealed chamber containing a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, the components of the spotted mixture separate based on their differing affinities for the stationary phase (silica gel) and the mobile phase (eluent).

After development, the separated spots are visualized. Since many organic compounds are colorless, visualization is often achieved by illuminating the plate with a UV lamp (at wavelengths of 254 nm and 360 nm). rsc.org For enhanced visualization of nitrosamine-related compounds, specific staining agents can be used. For instance, 4-hydrazinobenzenesulfonic acid has been documented as a staining agent for visualizing N-nitrosoaniline intermediates on TLC plates. rsc.org By comparing the spots of the reaction mixture with those of the starting materials, one can effectively track the reaction's progression towards completion.

Method Validation and Performance Metrics for this compound Analysis

Method validation is a crucial process to demonstrate that an analytical procedure is suitable for its intended purpose. It involves evaluating specific performance characteristics to ensure the generation of reliable and accurate data. scribd.com

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. scribd.com These parameters are fundamental for trace analysis. While extensive validated data for this compound is sparse, specific findings and typical values for related compounds provide a useful benchmark.

| Compound | Analytical Technique | LOD | LOQ | Source |

|---|---|---|---|---|

| N-nitrosoaniline | Not Specified | 6.85 nmol | 20.78 nmol | researcher.life |

| General Nitrosamines | GC-NCD | 1.66 - 3.86 µg/L | 6.96 - 16.71 µg/L | researchgate.net |

| General Nitrosamines | GC-MS/MS (EPA Method 521) | 0.26 - 0.66 ng/L | Not Specified | nih.gov |

| General Nitrosamines | LC-MS/MS | 0.011 ppm | 0.033 ppm | scribd.com |

Assessment of Analytical Accuracy and Precision

Accuracy refers to the closeness of the measured value to a true or accepted reference value, often expressed as percent recovery. Precision measures the degree of agreement among a series of individual measurements when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). scribd.com

While specific accuracy and precision data for methods analyzing this compound are not detailed in the reviewed literature, the validation of any such method would follow established guidelines, such as those from the International Council for Harmonisation (ICH).

Accuracy Assessment: Accuracy is typically assessed by performing recovery studies. A known amount of the analyte (this compound) is added (spiked) into a blank matrix, and the sample is then analyzed. The percentage of the analyte recovered is calculated. According to ICH guidelines, this should be performed at a minimum of three concentration levels, with three replicates each. nih.gov

Precision Assessment: Precision is evaluated at three levels:

Repeatability: The precision of the method under the same operating conditions over a short interval. It is assessed by a minimum of nine determinations covering the specified range or six determinations at 100% of the test concentration. nih.gov

Intermediate Precision: Expresses the variation within the same laboratory, considering different days, analysts, or equipment.

Reproducibility: Assesses the precision between different laboratories.

The acceptance criteria for both accuracy and precision depend on the intended purpose of the method. For trace impurity analysis, the requirements are stringent.

| Parameter | Typical ICH Acceptance Criteria for Impurity Analysis | Source |

|---|---|---|

| Accuracy (% Recovery) | Mean value should be within 85-115% of the nominal value. Near the LOQ, a broader range (e.g., 80-120%) may be acceptable. | nih.govscribd.com |

| Precision (%RSD) | Repeatability and Intermediate Precision RSD should generally not be more than 15%. | scribd.com |

Research Applications and Interdisciplinary Relevance of N Phenylnitrous Amide

Catalysis and Organic Synthesis

In the realm of organic chemistry, N-phenylnitrous amide and related N-nitrosamides serve as versatile intermediates and reagents. Their reactivity is central to the construction of diverse molecular architectures, particularly those containing nitrogen.

Precursors for Nitrogen-Containing Heterocyclic Compounds

N-nitrosamides have been identified as valuable precursors for the synthesis of nitrogen-containing heterocyclic compounds, which are foundational structures in many pharmaceuticals and biologically active molecules. scilit.comnih.govnih.gov Synthetic chemists have developed various approaches to prepare a wide range of N-nitrosamide derivatives, which are then used to create structurally significant compounds, including heterocyclic systems like indazole scaffolds. researchgate.net For instance, an unusual cascade annulation reaction has been developed using N-alkyl-N-nitrosamides with arynes to produce functionalized indazoles under mild, transition-metal-free conditions. researchgate.net The amide bond is a frequent feature in these valuable heterocyclic compounds, highlighting the importance of synthetic methods that can efficiently create them. nih.govmdpi.com

Nitrogen-containing heterocycles are among the most prominent structural components of pharmaceuticals, with over half of all small-molecule drugs approved by the U.S. FDA containing such a structure. nih.gov Their prevalence is due to their ability to engage in various intermolecular interactions, making them ideal for targeting enzymes and receptors. mdpi.com

Table 1: Examples of N-Heterocycles in Pharmaceuticals

| Heterocycle Class | Example Drug | Therapeutic Use |

|---|---|---|

| Pyrazole | Celecoxib | Anti-inflammatory nih.gov |

| Piperazine | - | Various applications |

Design and Development of Novel Nitrosating Reagents

The nitroso functional group in N-nitrosamides allows them to act as nitrosating agents, transferring the nitroso group to other molecules. This reactivity is crucial in synthetic chemistry. Researchers have focused on developing new nitrosating reagents that are stable, efficient, and versatile. chemrxiv.org

One example of a well-known commercial nitrosating reagent is N-methyl-N-nitroso-p-toluenesulfonamide, also known as Diazald. chemrxiv.org The development of novel reagents often aims to overcome the limitations of existing ones, such as thermal instability. chemrxiv.org A recently developed N-nitrososulfonamide reagent, for example, is a crystalline material that is stable in air and moisture and can effectively nitrosate a variety of molecules like alcohols, amines, amides, and thiols under mild conditions. chemrxiv.org The ability to easily access structurally diverse nitroso-compounds is beneficial for developing next-generation therapeutics that rely on the nitroso functional group for their activity. chemrxiv.org

The formation of N-nitroso compounds, including N-nitrosamides, typically involves the reaction of a secondary or tertiary amine with a nitrosating agent under acidic conditions. researchgate.netusp.org Understanding the chemistry of these nitrosating reactions is also critical for controlling the formation of potentially carcinogenic nitrosamine (B1359907) impurities in pharmaceuticals and other products. researchgate.netnih.govfreethinktech.com

Contributions to Materials Science and Nitrogen-Rich Compound Development

The applications of this compound and its structural relatives extend into materials science, particularly in the creation of nitrogen-rich compounds and advanced polymers. N-aryl amides are important structural motifs in pharmaceuticals, bioactive molecules, and materials science. organic-chemistry.org

High-nitrogen compounds are a focus of modern research for their potential as energetic materials, deriving energy from their high heat of formation. Nitrogen-containing heterocycles such as triazoles, tetrazoles, and tetrazines provide stable backbones for these new energetic compounds. The synthesis of such materials often relies on precursors that can introduce nitrogen efficiently.

Furthermore, nitrogen heterocycles like imidazoles serve as precursors for various polymers. For example, vinyl-substituted imidazoles can be used to form reversible oxygen-binding polymer membranes for oxygen transport. Other N-heterocycles, such as N-methyl pyrrole, have been incorporated into polymers designed for sequence-specific DNA alkylation. The development of efficient synthetic routes to N-aryl amides, such as copper-catalyzed methods, is crucial for advancing their application in materials science. organic-chemistry.org

Environmental Chemical Research

The study of N-nitrosamides in the environment is closely linked to the broader research on N-nitrosamines, as they share the N-nitroso functional group and can exhibit similar environmental behaviors. N-nitrosamines are recognized as a class of carcinogenic chemicals and their presence as environmental contaminants is a significant concern. nih.govnih.gov

Studies on Environmental Fate and Transformation of Nitrosamides

N-nitroso compounds can be formed in various environmental settings through the reaction of nitrite (B80452) with secondary amines or amides. cabidigitallibrary.orgdtic.mil This formation can occur in water, soil, and even indoor environments. dtic.milacs.orgacs.org In water, N-nitrosamines are relatively persistent, though they can undergo natural decomposition through photolysis (degradation by sunlight). nih.govacs.org The rate of photolysis is influenced by factors such as pH. acs.org In outdoor air, they are generally short-lived due to rapid degradation by sunlight and other atmospheric reactions. nih.govacs.org

The transformation of nitrosamides and related compounds in the environment can lead to various products. For instance, the photolysis of N-nitrosodimethylamine (NDMA) in aqueous solutions yields major products like methylamine, dimethylamine (B145610), nitrite, nitrate, formaldehyde, and formic acid. nih.gov Heterogeneous reactions on indoor surfaces between nitrous acid (HONO) and various organic amines have also been identified as a significant source of N-nitrosamine production. acs.org

Table 2: Environmental Fate of N-Nitroso Compounds

| Environment | Persistence/Fate | Key Transformation Processes |

|---|---|---|

| Water | More persistent | Photolysis nih.govacs.org |

| Outdoor Air | Short-lived | Photolysis, atmospheric reactions nih.govacs.org |

| Soil | Formation occurs | Microbial transformations dtic.mil |

Bioremediation Strategies for Nitrous Amide-Related Pollutants

Bioremediation is an approach that utilizes microorganisms to break down environmental pollutants. For contaminants like N-nitroso compounds, understanding microbial transformations is key. It has been demonstrated that the formation of nitrosamines can be mediated by microorganisms. dtic.mil Cultures of several microorganisms have been shown to form N-nitrosamines. dtic.mil Conversely, microbial activity can also contribute to the degradation of pollutants.

Bioremediation strategies often depend on providing the right conditions and nutrients to support the growth and activity of contaminant-degrading microbes. nih.gov In the case of hydrocarbon-contaminated soils, for example, bioremediation can be limited by the availability of nitrogen or phosphorus. nih.gov Supplying these limiting nutrients can enhance microbial activity and the breakdown of pollutants. nih.gov While specific bioremediation strategies for this compound are not extensively detailed, the principles derived from studies on other organic pollutants, including the microbial transformations of nitrosamines, provide a foundation for developing such approaches. dtic.mil

Elucidation of Fundamental Biochemical Transformations (Non-Biological Context)

In controlled laboratory settings, this compound serves as a model compound to explore intricate biochemical reactions. Its reactivity, particularly the susceptibility of the N-NO bond to cleavage, allows for the investigation of processes that are otherwise difficult to study directly in complex biological systems.

Investigation of Nitrogen Oxide Release in Chemical Systems

The release of nitrogen oxides (NOx) is a critical aspect of many physiological and pathological processes. This compound and its derivatives are utilized in chemical systems to study the mechanisms of nitric oxide (NO) generation.

One area of investigation involves the decomposition of N-nitrosamines, a class of compounds to which this compound belongs, through chemical induction. For instance, the Fenton reagent, a solution of hydrogen peroxide and an iron catalyst, has been shown to decompose N-nitrosamines, leading to the concomitant release of nitric oxide. nih.gov This process is of interest as it mimics oxidative stress conditions that can occur in biological systems.

Research has demonstrated that the interaction of N-nitrosamines with reactive oxygen species generated by the Fenton reagent leads to the liberation of NO. nih.gov While specific quantitative data for the nitric oxide yield from this compound in such reactions is a subject of ongoing research, studies on related N-nitrosamines provide a foundational understanding. The amount of NO released can be determined by measuring its final oxidation product, nitrite (NO₂⁻), in the aqueous medium. nih.gov

The general reaction scheme for the Fenton-induced decomposition of N-nitrosamines can be summarized as follows: Fe²⁺ + H₂O₂ → Fe³⁺ + HO• + HO⁻ R₂N-NO + HO• → [R₂N-N(O•)H] → R₂NH + NO•

Table 1: Investigated N-Nitrosamines and their Decomposition by Fenton Reagent

| N-Nitrosamine Compound | Observation | Reference |

| N-Nitrosodimethylamine (NDMA) | Rapid decomposition in the presence of Fenton reagent. | nih.gov |

| N-Nitrosodiethylamine (NDEA) | Interaction with Fenton reagent suggested by the disappearance of DMPO-OH adduct signals in ESR studies. | nih.gov |

This table is for illustrative purposes and highlights related compounds studied in the context of Fenton reagent-induced decomposition.

Exploration of Enzyme-Mediated Reactions in Model Biochemical Systems

The metabolism of N-nitroso compounds is a key area of toxicological and pharmacological research. In model biochemical systems, this compound and its analogs are used to explore the kinetics and mechanisms of enzyme-mediated transformations, particularly those catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov

These enzymes are crucial for the metabolism of a wide range of xenobiotics. nih.gov Studies on N-nitroso-N-methylaniline, a closely related compound to this compound, have provided valuable insights into the role of specific CYP isozymes in the metabolic activation of these compounds.

Research has shown that cytochrome P450 2B1 and P450 2B2, for example, can metabolize N-nitroso-N-methylaniline, leading to the formation of various products, including formaldehyde. The efficiency of this metabolism differs between the two isozymes, as indicated by their kinetic parameters.

Table 2: Kinetic Parameters for the Metabolism of N-Nitroso-N-methylaniline by Cytochrome P450 Isozymes

| Cytochrome P450 Isozyme | Vmax (nmol HCHO/min per nmol P450) |

| P450 2B1 | 3.3 |

| P450 2B2 | 1.6 |

Data from studies on N-nitroso-N-methylaniline, a structural analog of this compound.

The enzymatic reactions of interest include denitrosation, the cleavage of the nitroso group, which can lead to the formation of the corresponding amine and nitric oxide or other nitrogen oxides. The study of such reactions in model systems helps to elucidate the mechanisms of bioactivation and detoxification of N-nitroso compounds. While direct kinetic data for this compound with specific enzymes are still being established, the use of analogous compounds provides a robust framework for understanding these fundamental biochemical transformations.

Future Research Directions and Emerging Paradigms for N Phenylnitrous Amide

Innovations in Green Synthetic Chemistry for N-Phenylnitrous Amide

The development of environmentally benign synthetic routes is a cornerstone of modern chemical research. For this compound, this involves moving away from traditional methods that often rely on harsh conditions and hazardous reagents.

Solvent-Free and Catalyst-Free Approaches: A significant advancement in green chemistry is the use of tert-butyl nitrite (B80452) (TBN) for the N-nitrosation of secondary amines under solvent-free, metal-free, and acid-free conditions. rsc.orgsemanticscholar.orgresearchgate.netdntb.gov.ua This method offers numerous advantages, including a broad substrate scope, excellent yields, and an easy isolation procedure, which minimizes chemists' exposure to potentially carcinogenic N-nitroso compounds. rsc.orgrsc.orgscribd.com The reaction proceeds efficiently at room temperature, and the protocol is compatible with sensitive functional groups and acid-labile protecting groups like tert-butyloxycarbonyl (Boc). rsc.orgsemanticscholar.org

Enzymatic and Biocatalytic Methods: Biocatalysis presents a powerful tool for sustainable amide synthesis. A notable development is the use of enzymes like Candida antarctica lipase (B570770) B (CALB) as a biocatalyst for preparing amides. nih.govnih.govbohrium.com This enzymatic strategy can be conducted in green and safe solvents such as cyclopentyl methyl ether, and it produces amides with excellent conversions and yields without requiring intensive purification. nih.govnih.govbohrium.com This approach avoids the need for additives and has the potential to become an industrially viable process for direct amide synthesis. nih.govnih.govrsc.org The combination of chemo- and biocatalysis is also an emerging field that aims to improve synthetic efficiency by reducing reaction steps, solvent consumption, and waste production. springernature.com

Photocatalytic Synthesis: Visible-light photocatalysis is another burgeoning area in green synthesis. nih.gov While specific applications to this compound are still developing, the photolysis of N-nitrosamides in acidic media has been studied, indicating that photochemical routes are viable. cdnsciencepub.com The photolysis of neutral aqueous solutions of nitrite salts and heterocyclic amines can generate N-nitrosamines under very mild conditions. nih.gov

| Method | Key Reagents/Catalysts | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Solvent-Free N-Nitrosation | tert-Butyl Nitrite (TBN) | Solvent-free, metal-free, acid-free, room temperature | High yields, easy isolation, broad scope, environmentally friendly | rsc.orgsemanticscholar.org |

| Enzymatic Amidation | Candida antarctica lipase B (CALB) | Green solvent (e.g., cyclopentyl methyl ether) | Sustainable, high conversion, no intensive purification, no additives | nih.govnih.govbohrium.com |

| Photochemical Synthesis | Nitrite salts, visible light | Neutral aqueous solution, mild conditions | Avoids harsh reagents, uses light as a clean energy source | nih.gov |

Unveiling Uncharted Mechanistic Pathways in Nitrosamide Reactivity

A deeper understanding of the reaction mechanisms of N-nitrosamides is crucial for controlling their reactivity and harnessing their synthetic potential. These compounds are known to be chemically reactive and metabolically unstable. wikipedia.org

Decomposition and Intermediate Formation: The genotoxic effects of N-nitroso compounds are often attributed to the formation of reactive electrophilic species. wikipedia.org The decomposition of N-nitrosamides can produce diazonium or carbenium ions. wikipedia.org For example, the thermal decomposition of N-nitrosamides is believed to proceed through an initial rearrangement to form diazo esters, which involves the cleavage of the nitrogen-carbonyl bond. cdnsciencepub.com In contrast, photolysis in acidic media results in the fission of the nitrogen-nitrogen bond, a pathway similar to that of N-nitrosamine photolysis. cdnsciencepub.comacs.orgnih.gov

The decomposition of N-nitrosodipeptides in strong acids involves concurrent deamination and denitrosation through different conjugate acid intermediates. rsc.org Denitrosation is thought to be rate-limited by the transfer of a proton to the amide nitrogen atom. rsc.org

Photochemical Pathways: The photochemistry of N-nitrosamides is distinct from their thermal reactions. In acidic media, N-nitrosamides undergo photo-elimination of [NOH] and a light-catalyzed denitrosation. cdnsciencepub.com The complex photolysis pathways of nitrosamines in solution are influenced by factors such as pH and the presence of oxygen, and can involve multiple intermediates. acs.orgnih.gov In the presence of oxygen, a nitrosamine (B1359907) photooxidation reaction can generate a peroxy intermediate. cuny.edu

| Reaction Type | Key Intermediates | Bond Cleavage | Influencing Factors | Reference |

|---|---|---|---|---|

| Thermal Decomposition | Diazo esters, Diazonium ions, Carbenium ions | Nitrogen-Carbonyl | Temperature, Solvent | cdnsciencepub.comwikipedia.org |

| Acid-Catalyzed Decomposition | N-conjugate acid, O-conjugate acid | Varies (denitrosation vs. deamination) | Acidity | rsc.org |

| Photolysis in Acid | Aminium radicals | Nitrogen-Nitrogen | pH, Light | cdnsciencepub.comnih.gov |

| Photooxidation | Peroxy intermediate | - | Oxygen, Light | cuny.edu |

Integration of Advanced Computational Approaches for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting the properties of reactive molecules like this compound.